1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine
CAS No.:
Cat. No.: VC18141169
Molecular Formula: C13H27N
Molecular Weight: 197.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H27N |
|---|---|
| Molecular Weight | 197.36 g/mol |
| IUPAC Name | 1-[4-(2-methylbutan-2-yl)cyclohexyl]ethanamine |
| Standard InChI | InChI=1S/C13H27N/c1-5-13(3,4)12-8-6-11(7-9-12)10(2)14/h10-12H,5-9,14H2,1-4H3 |
| Standard InChI Key | XHDSZCBIUGFLME-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C1CCC(CC1)C(C)N |
Introduction
Key Findings
1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine (CAS: 1504837-07-3) is a synthetic organic compound classified under organic building blocks. With a molecular formula of and a molecular weight of 197.36 g/mol, it is primarily utilized in pharmaceutical and chemical research. Its structural features include a cyclohexane ring substituted with a tert-pentyl group at the 4-position and an ethylamine moiety, conferring steric bulk and potential bioactivity .
Chemical Identity and Structural Features
Molecular Characteristics
-
IUPAC Name: 1-(4-(tert-Pentyl)cyclohexyl)ethan-1-amine
-
CAS Registry Number: 1504837-07-3
-
Molecular Formula:
-
Molecular Weight: 197.36 g/mol
-
SMILES:
-
Key Functional Groups: Primary amine, cyclohexane, tert-pentyl (2-methylbutan-2-yl) .
Stereochemical Considerations
The cyclohexane ring likely adopts a chair conformation, with the tert-pentyl group occupying an equatorial position to minimize steric strain. The ethylamine side chain may influence conformational dynamics, affecting interactions in catalytic or biological systems .
Synthesis and Manufacturing
Synthetic Routes
-
Reductive Amination:
Reacting 4-(tert-pentyl)cyclohexanone with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions:This method offers moderate yields (~60–70%) and is scalable for industrial production .
-
Enzymatic Transamination:
A patent (EP4402276A1) describes stereoselective synthesis using transaminase enzymes to produce enantiomerically pure cyclohexylamines. For example:This approach achieves high enantiomeric excess (>99%) but requires specialized biocatalysts .
Purification and Characterization
-
Chromatography: Flash chromatography on silica gel (eluent: 10–20% ethyl acetate in hexane).
-
Spectroscopic Data:
Applications in Research
Pharmaceutical Development
-
Drug Intermediate: Serves as a precursor for neurologically active compounds due to its structural similarity to regulated amines (e.g., phencyclidine analogs) .
-
Catalysis: Potential ligand in asymmetric catalysis, leveraging its bulky tert-pentyl group to induce stereoselectivity .
Material Science
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume